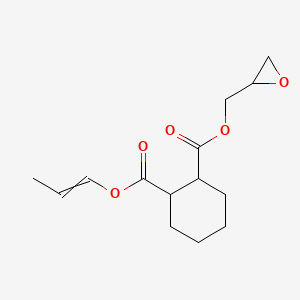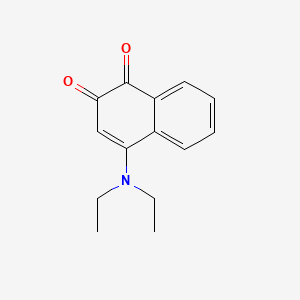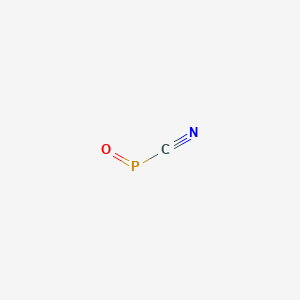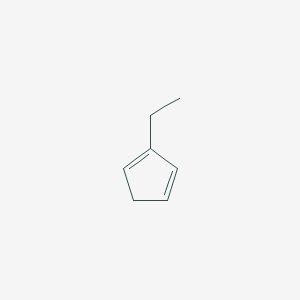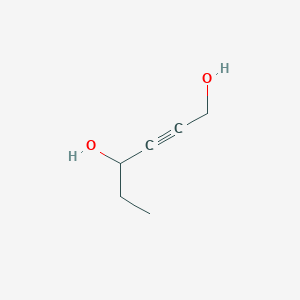![molecular formula C10H9N3OS2 B14700198 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 14016-51-4](/img/structure/B14700198.png)
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linked to aromatic rings. This compound incorporates a thiazolidinone moiety, which is a five-membered ring containing both sulfur and nitrogen atoms. Azo dyes are widely used in various industries due to their vibrant colors and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the azo coupling reaction. This reaction is carried out by reacting 4-methylbenzenediazonium chloride with 4-sulfanylidene-1,3-thiazolidin-2-one under controlled conditions. The reaction is usually performed in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic medium are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its azo dye properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in antimicrobial or anticancer effects by disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(E)-(4-Phenyldiazenyl)]-4-sulfanylidene-1,3-thiazolidin-2-one
- 5-[(E)-(4-Methylphenyl)diazenyl]-2-phenyl-1,3-thiazolidin-4-one
- 5-[(E)-(4-Methylphenyl)diazenyl]-4-phenyl-1,3-thiazolidin-2-one
Uniqueness
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one is unique due to its specific combination of the azo group and thiazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
14016-51-4 |
|---|---|
Fórmula molecular |
C10H9N3OS2 |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H9N3OS2/c1-6-2-4-7(5-3-6)12-13-9-8(15)11-10(14)16-9/h2-5,9H,1H3,(H,11,14,15) |
Clave InChI |
JNPNVIQSSLIHRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2C(=S)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


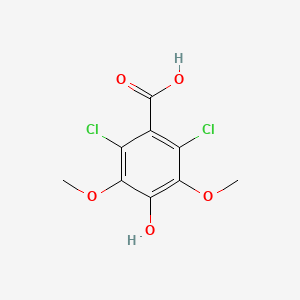


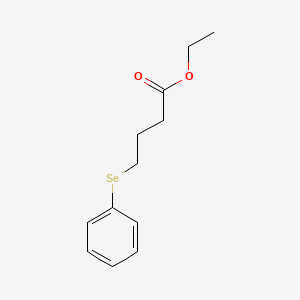
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


